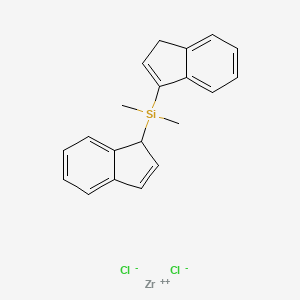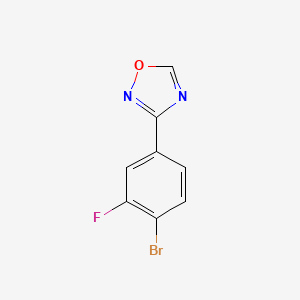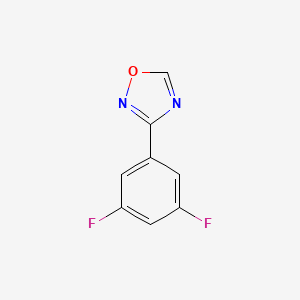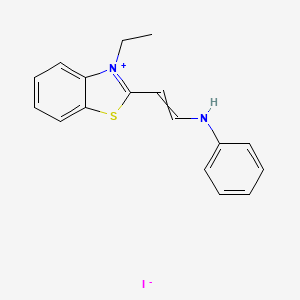
2-(2-Anilinovinyl)-3-ethylbenzothiazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El yoduro de 2-(2-anilinovinil)-3-etilbenzotiazolium es un compuesto orgánico que pertenece a la clase de las sales de benzotiazolium. Este compuesto se caracteriza por la presencia de un grupo anilinovinil unido al núcleo de benzotiazolium.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del yoduro de 2-(2-anilinovinil)-3-etilbenzotiazolium normalmente implica la reacción de 2-etilbenzotiazol con anilina en presencia de un catalizador adecuado. La reacción se lleva a cabo bajo condiciones controladas para garantizar la formación del producto deseado. Las condiciones de reacción pueden incluir el uso de disolventes como etanol o metanol, y la temperatura de reacción suele mantenerse alrededor de 60-80 °C.
Métodos de Producción Industrial
En entornos industriales, la producción de yoduro de 2-(2-anilinovinil)-3-etilbenzotiazolium puede implicar la síntesis a gran escala utilizando reactores de flujo continuo. Este método permite la producción eficiente del compuesto con alta pureza y rendimiento. Las condiciones de reacción se optimizan para garantizar la escalabilidad y la reproducibilidad del proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
El yoduro de 2-(2-anilinovinil)-3-etilbenzotiazolium experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, como aminas o alcoholes.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila o electrófila, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan comúnmente agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).
Sustitución: Se utilizan reactivos como halógenos (por ejemplo, cloro, bromo) o agentes alquilantes (por ejemplo, haluros de alquilo) en condiciones apropiadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden conducir a una variedad de derivados de benzotiazolium sustituidos.
Aplicaciones Científicas De Investigación
El yoduro de 2-(2-anilinovinil)-3-etilbenzotiazolium tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de otras moléculas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del yoduro de 2-(2-anilinovinil)-3-etilbenzotiazolium implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías específicas involucrados dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Yoduro de 2-(2-anilinovinil)-3-metilbenzotiazolium
- Yoduro de 2-(2-anilinovinil)-3-propilbenzotiazolium
- Yoduro de 2-(2-anilinovinil)-3-butilbenzotiazolium
Singularidad
El yoduro de 2-(2-anilinovinil)-3-etilbenzotiazolium es único debido a sus características estructurales y propiedades químicas específicas. En comparación con compuestos similares, puede exhibir reactividad y actividades biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C17H17IN2S |
|---|---|
Peso molecular |
408.3 g/mol |
Nombre IUPAC |
N-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide |
InChI |
InChI=1S/C17H16N2S.HI/c1-2-19-15-10-6-7-11-16(15)20-17(19)12-13-18-14-8-4-3-5-9-14;/h3-13H,2H2,1H3;1H |
Clave InChI |
LIBSJLLOCATOHR-UHFFFAOYSA-N |
SMILES canónico |
CC[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


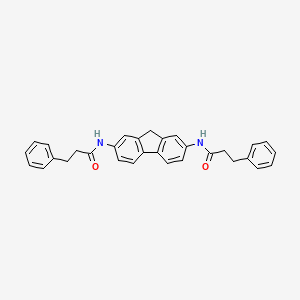
![Cyclohexanone, 2-[(2-bromophenyl)methyl]-](/img/structure/B12444269.png)
![6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B12444277.png)

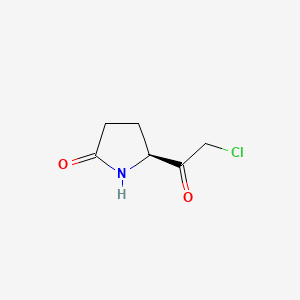
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone](/img/structure/B12444296.png)


![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12444323.png)
